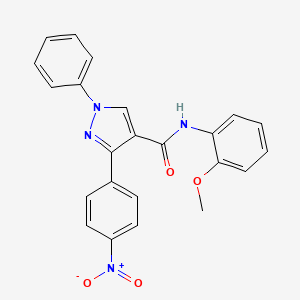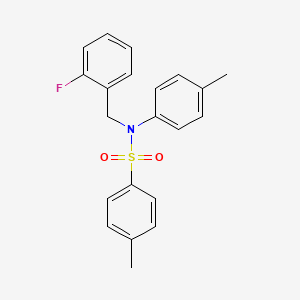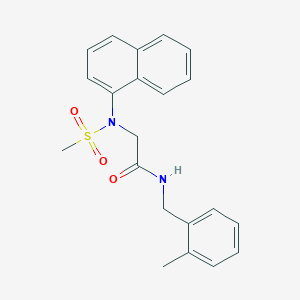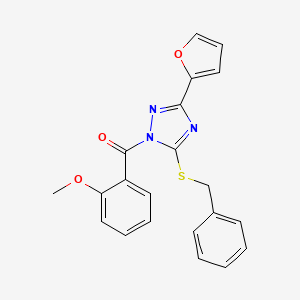
N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPN is a pyrazole-based compound that has been synthesized through a multi-step process involving several chemical reactions.
Wirkmechanismus
N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its biological activity by binding to specific targets, including enzymes and proteins, and modulating their activity. The mechanism of action of this compound varies depending on the target. For example, this compound inhibits COX-2 by blocking the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This compound inhibits PDE4 by binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound inhibits PKC by binding to the regulatory domain of the protein and preventing its activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target and the concentration used. Inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of PDE4 by this compound leads to an increase in cAMP levels, which is involved in various cellular processes, including inflammation, immune response, and smooth muscle relaxation. Inhibition of PKC by this compound leads to a reduction in the activity of the protein, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages as a research tool, including its high potency, selectivity, and stability. This compound has been shown to be effective in various in vitro and in vivo models, making it a valuable tool for studying various biological processes. However, this compound also has some limitations, including its high cost, low solubility, and potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide research, including the development of new analogs with improved potency and selectivity, the identification of new targets and pathways, and the evaluation of this compound in preclinical and clinical studies. This compound has the potential to be developed into new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound also has the potential to be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully explore the potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and protein kinase C (PKC). In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-31-21-10-6-5-9-20(21)24-23(28)19-15-26(17-7-3-2-4-8-17)25-22(19)16-11-13-18(14-12-16)27(29)30/h2-15H,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWRBCGSPIEGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(2,5-dimethoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3617929.png)
amino]-N-isobutylbenzamide](/img/structure/B3617931.png)
![N~2~-(4-fluorophenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3617934.png)
![ethyl 4-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3617940.png)
![ethyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3617946.png)
![2-[(4-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B3617951.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3617973.png)
![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3617983.png)

amino]benzamide](/img/structure/B3617999.png)


![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1-naphthalenesulfonamide](/img/structure/B3618026.png)